NRAS-Mutant Melanoma Cell Growth Inhibition vs. FDA-Approved BRAF Monomer Inhibitors
Unlike the type I.5 BRAF monomer inhibitor Vemurafenib, which is clinically ineffective in NRAS-mutant melanoma [1], the compound associated with CAS 955731-85-8 (reported as HM95573/Belvarafenib scaffold) potently inhibits the growth of multiple NRAS-mutant melanoma cell lines, including SK-MEL-2 (NRAS Q61R) and SK-MEL-30 (NRAS Q61K), with IC50 values of 53 nM and 24 nM, respectively . In contrast, Vemurafenib shows variable and minimal effect on MEK/ERK phosphorylation in cell lines lacking codon 600 BRAF mutations, such as SK-MEL-2 and CHL-1 .
| Evidence Dimension | Cellular viability IC50 in NRAS-mutant melanoma lines |
|---|---|
| Target Compound Data | SK-MEL-2: 53 nM; SK-MEL-30: 24 nM |
| Comparator Or Baseline | Vemurafenib (PLX4032): No significant growth inhibition in NRAS-mutant lines; pMEK suppression is highly variable without BRAF V600 mutation |
| Quantified Difference | Target compound inhibits NRAS-mutant cell growth at low nanomolar concentrations, while Vemurafenib is essentially inactive in this genetic context. |
| Conditions | Cell viability assay; 3-day drug treatment; SK-MEL-2 (NRAS Q61R) and SK-MEL-30 (NRAS Q61K) melanoma cell lines. |
Why This Matters
Procurement decisions for NRAS-mutant melanoma models must consider that BRAF monomer inhibitors will yield false-negative results, whereas this compound provides on-target inhibition, ensuring data integrity and translational relevance in a disease with no approved RAF-targeted therapy.
- [1] Yen, I. et al. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma. Nature 594, 418–423 (2021) - Abstract: "RAF monomer inhibitors are ineffective in non-BRAFV600 mutant cells." View Source
